molecular formula C9H10BrN B049506 5-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 81237-69-6

5-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B049506
CAS RN: 81237-69-6
M. Wt: 212.09 g/mol
InChI Key: IZCCDTQAIOPIGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "5-Bromo-1,2,3,4-tetrahydroisoquinoline" often involves regioselective and diastereoselective methods. For instance, the regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4 + 2]-cycloaddition involving N-aryliminium ions generated from arylmethyl azides and 1-bromoalkynes. This method has been applied to tetrahydroquinoline derivatives, employing alkenyl substrates to yield products in good to excellent yields (Tummatorn et al., 2015). Similarly, rhodium-catalyzed synthesis approaches have been developed for producing highly functionalized 4-bromo-1,2-dihydroisoquinolines, suggesting a versatile methodology for synthesizing brominated isoquinoline derivatives (He et al., 2016).

Molecular Structure Analysis

The molecular structure of "5-Bromo-1,2,3,4-tetrahydroisoquinoline" and its derivatives is crucial for understanding their chemical behavior and potential applications. Advanced synthesis techniques aim to introduce functional groups strategically to explore the chemical space around the isoquinoline scaffold. For example, the introduction of bromine atoms at specific positions on the isoquinoline ring can significantly influence the compound's reactivity and subsequent chemical transformations.

Chemical Reactions and Properties

Brominated tetrahydroisoquinolines participate in various chemical reactions, including copper-catalyzed aerobic cyclizations and palladium-catalyzed ethoxyvinylation. These reactions underscore the compounds' versatility in forming complex structures with potential biological activity. For instance, copper-catalyzed protocols have been developed for synthesizing dihydropyrrolo[2,1-a]isoquinolines, showcasing the eco-friendly and broad substrate scope of these methodologies (Wang et al., 2018).

Scientific Research Applications

  • Medicinal Chemistry

    • THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
    • Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
  • Organic Chemistry

    • 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted for the period of 2013–2019 .
  • Neurodegenerative Disorders

    • THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Infective Pathogens

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Synthetic Strategies

    • The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
    • Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
  • Biologically Active Molecules

    • THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .
    • N -benzyl THIQs are known to function as antineuroinflammatory agents .
    • Apart from this, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Future Directions

Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCCDTQAIOPIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510738
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydroisoquinoline

CAS RN

81237-69-6
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-Bromo-isoquinoline is reacted with sodium borohydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 pubs.acs.org
NY Kuznetsov, KA Lyssenko, AS Peregudov… - Russian Chemical …, 2007 - Springer
A method for the synthesis of bridged azabicyclic compounds from isoquinolines was developed. The method is based on a combination of allylboration and ruthenium-catalyzed …
Number of citations: 11 link.springer.com
D Wang, F Xiao, F Zhang, H Huang… - Chinese Journal of …, 2021 - Wiley Online Library
A copper‐catalyzed aerobic oxidative ring expansion reaction of isatins with 1,2,3,4‐tetrahydroisoquinoline for the synthesis of tetracyclic quinazolinones has been developed. This …
Number of citations: 14 onlinelibrary.wiley.com
X Pan, Z Liu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
An efficient method for the synthesis of 3-aryl-3-benzazepines via aryne induced [1,2] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines is described. This approach provided …
Number of citations: 15 pubs.rsc.org
J Hao, JP Beck, JM Schaus, JH Krushinski, Q Chen… - 2019 - ACS Publications
Clinical development of catechol-based orthosteric agonists of the dopamine D1 receptor has thus far been unsuccessful due to multiple challenges. To address these issues, we …
Number of citations: 42 pubs.acs.org
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org
MS Malamas, M Lamani, SI Farah… - …, 2021 - Wiley Online Library
Fine‐tuning than complete disruption of 2‐arachidonoylglycerol (2‐AG) metabolism in the brain represents a promising pharmacological approach to limit potential untoward effects …
Z Guo, Z Zhang, H Yang, D Cao, X Xu… - Journal of Medicinal …, 2019 - ACS Publications
PRMT4 is a type I protein arginine methyltransferase and plays important roles in various cellular processes. Overexpression of PRMT4 has been found to be involved in several types …
Number of citations: 14 pubs.acs.org
D Montgomery - 2019 - deepblue.lib.umich.edu
The opioid receptors modulate a wide variety of physiological and behavioral functions, including pain, mood, and reward. There are three main types of opioid receptors – kappa (KOR)…
Number of citations: 0 deepblue.lib.umich.edu
B Williamson, L McMurray, S Boyd… - Molecular …, 2022 - ACS Publications
For most oral small-molecule projects within drug discovery, the extent and duration of the effect are influenced by the total clearance of the compound; hence, designing compounds …
Number of citations: 3 pubs.acs.org

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